The synthesis of U-46619 involves several chemical steps that typically start from simpler organic compounds. One common method includes the use of thiophenecarbonyl derivatives, which undergo specific reactions to yield U-46619. The detailed synthesis often involves the formation of key intermediates that are subsequently modified through various organic reactions, including acylation and cyclization processes. For instance, non-amidino N2-thiophenecarbonyl derivatives have been reported to exhibit inhibitory effects on thrombin and factor Xa, indicating a potential pathway for synthesizing U-46619 with specific functional groups that enhance its biological activity .
U-46619 has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its function as a thromboxane A2 analogue. The molecular formula for U-46619 is C21H28O5S, and its structure features a bicyclic system with multiple functional groups that facilitate receptor binding and activity. The structural data indicate that U-46619's design allows it to effectively mimic the natural ligand thromboxane A2, which is crucial for its role in inducing vasoconstriction and other physiological effects .
U-46619 participates in various chemical reactions primarily involving receptor binding and subsequent signal transduction pathways. When introduced into biological systems, U-46619 binds to thromboxane A2 receptors on vascular smooth muscle cells, leading to a series of intracellular events that increase calcium ion concentration. This increase in calcium levels results in vasoconstriction and enhanced contractile responses in vascular tissues . The technical details of these reactions include the measurement of contraction amplitudes in isolated tissue strips, where U-46619's effectiveness can be quantified through concentration-response curves.
The mechanism of action for U-46619 involves its interaction with thromboxane A2 receptors, which are G-protein coupled receptors located on the surface of various cell types, including vascular smooth muscle cells. Upon binding to these receptors, U-46619 activates intracellular signaling cascades that lead to an increase in intracellular calcium levels through phospholipase C activation and subsequent release from the endoplasmic reticulum. This calcium influx prompts muscle contraction and vasoconstriction . The data suggest that U-46619's effects can be modulated by various pharmacological agents that target different components of this signaling pathway.
U-46619 exhibits distinct physical and chemical properties that are relevant for its application in scientific research. It is a solid compound at room temperature with solubility in organic solvents commonly used in laboratory settings. The melting point and boiling point data indicate stability under standard laboratory conditions, making it suitable for various experimental procedures. The compound's reactivity profile suggests it can participate in typical organic reactions without significant degradation .
U-46619 has several important applications in scientific research, particularly in studies related to cardiovascular physiology and pharmacology. It is widely used as a tool to investigate the roles of thromboxane A2 in vasoconstriction, platelet aggregation, and other cardiovascular functions. Additionally, U-46619 has been utilized in experimental models to explore potential therapeutic approaches for conditions such as hypertension and heart disease by examining its effects on vascular smooth muscle contraction and endothelial function . Furthermore, its ability to modulate signaling pathways makes it valuable for studying cellular responses related to vascular health and disease.
U-46619 (chemical name: (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid; molecular formula: C21H34O4; molecular weight: 350.5 Da) is a stable synthetic analog of thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) [2] [9]. Its core structure features a bicyclic oxabicyclo[2.2.1]heptane ring system that replaces the inherently unstable oxane-oxetane moiety of native TXA2. This modification incorporates a stable epoxide bridge between C9 and C11, effectively mimicking the strained oxetane ring of TXA2 while conferring remarkable chemical stability [6] [9]. The molecule retains two critical side chains:
Table 1: Structural Comparison of U-46619 and Thromboxane A2
Structural Feature | U-46619 | Native TXA2 | Functional Significance |
---|---|---|---|
C9-C11 Bridge | Stable epoxy bridge (oxabicycloheptane) | Unstable oxane-oxetane system | Mimics ring strain while resisting hydrolysis |
C1 Carboxyl Group | Present | Present | Essential for receptor binding affinity |
C15 Hydroxyl Group | (S)-configuration | (S)-configuration | Critical for agonist potency |
Side Chain Double Bonds | 5Z,13E configuration | 5Z,13E configuration | Maintains bioactive conformation |
Half-life (pH 7.4, 37°C) | Hours to days | 30 seconds | Enables in vitro experimentation |
U-46619 exerts its pharmacological effects primarily through thromboxane-prostanoid (TP) receptor agonism. Upon binding to TP receptors (both TPα and TPβ isoforms), it triggers Gq-mediated activation of phospholipase C, leading to inositol trisphosphate (IP3)-dependent calcium mobilization from intracellular stores [4] [9]. Simultaneously, it activates RhoA/Rho kinase (ROCK) signaling through G12/13 coupling, which inhibits myosin light chain phosphatase, enhancing vascular smooth muscle contraction [9] [10]. A distinctive action observed in coronary vasculature is its inhibition of calcium-activated potassium (KCa) channels when applied externally (50-150 nM), reducing channel open probability by 15-80% – a mechanism contributing to its vasoconstrictive effects [1].
U-46619 was first synthesized in 1975 by Bundy and colleagues as part of efforts to develop stable endoperoxide analogs for prostaglandin research [2] [6]. Its design specifically addressed the chemical instability of native TXA2 (half-life ≈30 seconds in aqueous media), which severely limited experimental investigations of thromboxane biology. Early pharmacological characterization established U-46619 as a potent vasoconstrictor and platelet aggregator with unique receptor selectivity:
Key milestones in its development include:
Table 2: Key Milestones in U-46619 Research
Year | Development | Significance |
---|---|---|
1975 | Initial synthesis by Bundy | First stable TXA2/PGH2 analog |
1981 | Selective TP agonism demonstrated in smooth muscle bioassays [3] | Established receptor specificity |
1985 | Calcium-dependent stimulation of PGI2 synthesis [5] | Revealed complex vascular feedback mechanism |
1992 | Inhibition of coronary KCa channels elucidated [1] | Identified novel ion channel mechanism in vasoconstriction |
2002 | Activation of ERK1/2 via TPα/TPβ receptors confirmed [7] | Defined mitogenic signaling pathways |
The transition to molecular pharmacology revealed U-46619's ability to activate extracellular signal-regulated kinases (ERK-1 and ERK-2) in HEK 293 cells expressing TPα and TPβ receptors, linking TP receptor activation to mitogenic signaling pathways [4] [7]. Its potency was quantified with an EC50 of 35 nM for TP receptor activation, confirming its status as a high-affinity agonist [4] [7].
U-46619 serves as both a TXA2 mimetic and PGH2 analog, sharing functional properties while differing significantly in stability and receptor selectivity:
Biochemical StabilityThe defining advantage of U-46619 over endogenous eicosanoids is its chemical stability. While TXA2 undergoes rapid hydrolysis to inactive TXB2 (t1/2 ≈30 seconds in physiological buffers), U-46619 maintains structural integrity for hours, enabling sustained receptor stimulation in vitro and in vivo [2] [3]. PGH2 exhibits slightly greater stability than TXA2 but remains highly susceptible to non-enzymatic rearrangement to multiple prostaglandins.
Table 3: Stability and Receptor Affinity Comparison
Parameter | U-46619 | Thromboxane A2 | Prostaglandin H2 |
---|---|---|---|
Aqueous Half-life | >24 hours | ~30 seconds | ~5 minutes |
TP Receptor EC50 | 35 nM [4] [7] | ~30 nM (estimated) | ~100 nM [3] |
Platelet Aggregation | EC50 = 0.58 µM (aggregation)EC50 = 0.013 µM (shape change) [9] | Similar potency | Lower potency [3] |
Selectivity | TP-specific agonist | TP agonist, but unstable | Substrate for multiple prostanoid synthases |
Receptor Binding and Functional EffectsU-46619 exhibits higher selectivity for TP receptors compared to PGH2. While PGH2 activates multiple prostanoid receptors (including EP, FP, and TP receptors), U-46619's actions are selectively blocked by TP antagonists like SQ 29548 [1] [3]. Functional comparisons reveal:
Ion Channel ModulationA critical distinction lies in U-46619's inhibition of coronary KCa channels, demonstrated in lipid bilayer-reconstituted porcine coronary artery channels [1]. This effect:
This channel inhibition contributes to U-46619's vasoconstrictive mechanism by reducing potassium efflux and promoting membrane depolarization, thereby enhancing voltage-dependent calcium influx [1].
Table 4: Functional Equivalence and Divergence in Physiological Systems
Biological System | U-46619 Effect | TXA2/PGH2 Effect | Key Receptor/Mechanism |
---|---|---|---|
Vascular Smooth Muscle | Sustained contraction | Transient contraction | TP receptor → RhoA/ROCK pathway [9] [10] |
Platelet Aggregation | Full aggregation at submicromolar doses | Equivalent aggregation | TP receptor → Gi → PI3K activation [9] |
PGI2 Synthesis | Stimulates production in rat aorta [5] | Not demonstrated | Calcium-dependent induction |
Coronary KCa Channels | Inhibits open probability [1] | Presumed similar (inferred from antagonist studies) | External binding site, reversed by internal Ca2+ |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7